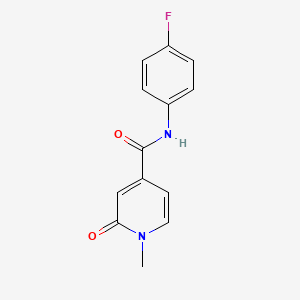
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide, also known as MTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. MTC belongs to the class of pyridine-4-carboxamides and has been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Moreover, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit potent biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide also has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide. One possible direction is to investigate the potential therapeutic applications of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Another possible direction is to develop novel analogs of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide with improved pharmacological properties, such as increased solubility and stability. Moreover, further studies are needed to elucidate the mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-mercapto propionic acid with 2-acetylpyridine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with methyl isocyanate to yield 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide. The overall yield of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide synthesis is approximately 50%.
Applications De Recherche Scientifique
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and viral infections. In cancer research, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-4-2-10(6-11(14)15)12(16)13-7-9-3-5-17-8-9/h2-6,8H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWMIDWJKKCZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)



![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)


![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)



